

Application Notes and Protocols: DDO-02267 for In Vitro Assays

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Compound of Interest

Compound Name: DDO-02267

Cat. No.: B15574467

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These application notes provide detailed protocols for the use of **DDO-02267**, a selective and covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, in various in vitro assays. **DDO-02267** is a valuable tool for investigating the biological functions of ALKBH5 and its role in cellular processes, particularly in the context of Acute Myeloid Leukemia (AML).

Introduction to DDO-02267

DDO-02267 is a potent and specific covalent inhibitor of ALKBH5. It functions by irreversibly binding to Lysine 132 in the active site of the ALKBH5 protein.^{[1][2]} This inhibition leads to an increase in the cellular levels of m6A, a critical epigenetic modification of mRNA. A key cellular pathway targeted by **DDO-02267** is the ALKBH5-AXL signaling axis, which is implicated in the proliferation and survival of AML cells.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **DDO-02267** and other relevant ALKBH5 inhibitors.

Table 1: In Vitro Inhibitory Activity of **DDO-02267**

Parameter	Value	Target	Assay Type	Reference
IC50	0.49 μ M	ALKBH5	Biochemical Assay	[3]

Table 2: Reported Anti-proliferative Activity of ALKBH5 Inhibitors in Leukemia Cell Lines

Cell Line	Inhibitor Type	IC50 Range (μ M)	Reference
HL-60	Small Molecule	1.38 - 16.5	[4]
CCRF-CEM	Small Molecule	1.38 - 16.5	[4]
K562	Small Molecule	1.38 - 16.5	[4]

Note: The IC50 values in Table 2 are for various small-molecule inhibitors of ALKBH5 and not specifically for **DDO-02267**. These values can be used as a reference for designing dose-response experiments with **DDO-02267** in similar cell lines.

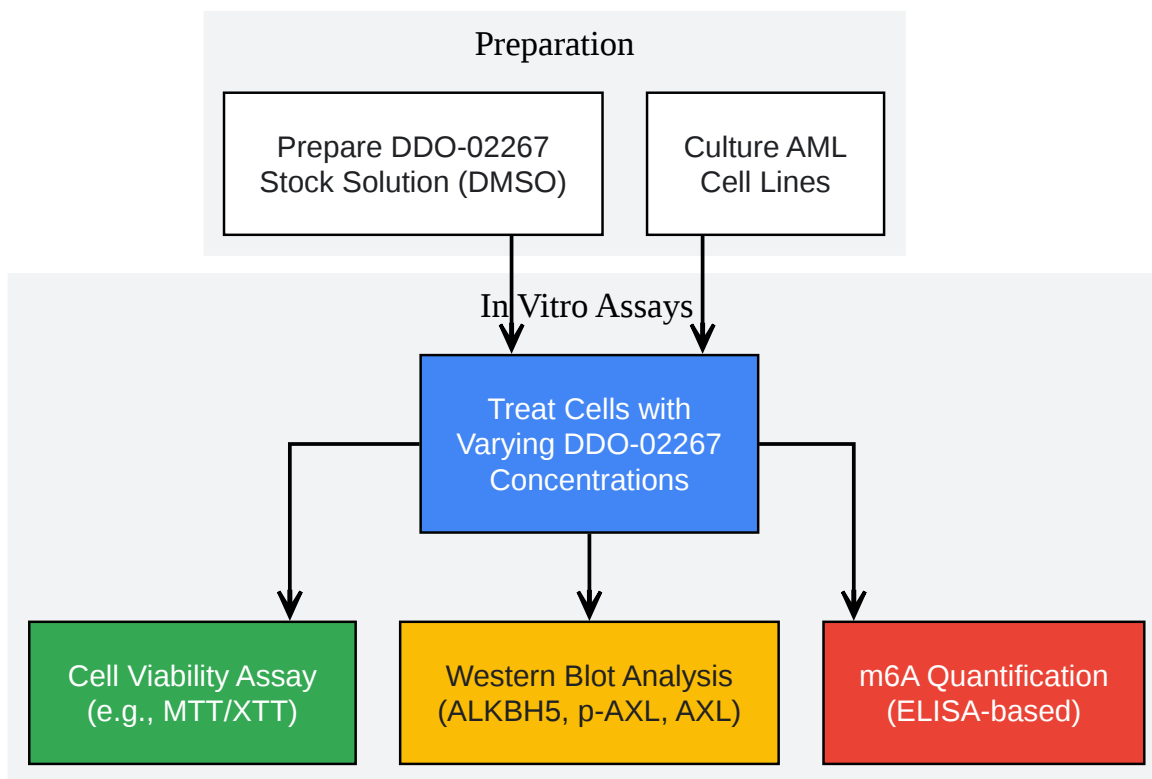
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALKBH5-AXL signaling pathway targeted by **DDO-02267** and a general experimental workflow for its in vitro characterization.



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Figure 1: **DDO-02267** inhibits ALKBH5, leading to increased m6A modification of AXL mRNA, reduced AXL protein expression, and decreased AML cell proliferation.



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